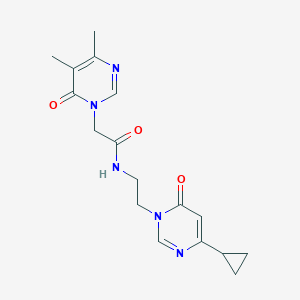

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

説明

Historical Development of Pyrimidine-Based Compounds

Pyrimidines, six-membered heterocyclic rings with two nitrogen atoms, have been integral to biochemical evolution and drug discovery. The earliest documented pyrimidine derivative, uric acid, was isolated in 1776 by Carl Wilhelm Scheele. However, systematic pyrimidine synthesis began in the late 19th century with Grimaux’s preparation of barbituric acid (1879) and Pinner’s condensation reactions using ethyl acetoacetate and amidines (1884). These foundational studies revealed pyrimidines’ capacity for structural diversification, paving the way for nucleic acid research after the discovery of cytosine, thymine, and uracil as RNA/DNA components.

The 20th century saw pyrimidines transition into medicinal chemistry, exemplified by antimetabolites like 5-fluorouracil (1957) and antiviral agents such as zidovudine (1987). Bis-pyrimidine derivatives emerged as a logical extension, leveraging dual aromatic systems for enhanced target binding. For instance, bis-pyrimidine acetamides were first synthesized in the 2010s via Claisen-Schmidt condensations, demonstrating potent antimicrobial and anticancer activities. The compound under review represents a contemporary iteration of this lineage, incorporating cyclopropyl and dimethyl groups to optimize pharmacokinetic and pharmacodynamic properties.

Significance in Medicinal Chemistry

Bis-pyrimidine acetamides occupy a critical niche in drug discovery due to their structural plasticity and multifunctional pharmacological profiles. The acetamide linker serves as a flexible spacer, enabling optimal orientation of the two pyrimidine rings for interactions with enzymes or receptors. For example, derivatives with electron-withdrawing substituents (e.g., fluorine or cyclopropyl groups) exhibit enhanced metabolic stability, while alkyl groups like dimethyl improve lipophilicity and membrane permeability.

Recent studies underscore their broad therapeutic potential:

- Antimicrobial Activity : Bis-pyrimidine acetamides inhibit microbial growth by targeting DNA gyrase or dihydrofolate reductase, with minimum inhibitory concentrations (MIC) as low as 0.25 µmol/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Effects : These compounds induce apoptosis in colorectal carcinoma (HCT116) cells via topoisomerase II inhibition, achieving IC~50~ values comparable to 5-fluorouracil.

- Neurological Applications : Structural analogs with fluorophenyl groups show anticholinesterase activity, suggesting utility in Alzheimer’s disease.

The dual pyrimidine architecture also allows for synergistic interactions, where one ring engages in hydrogen bonding while the other participates in π-π stacking, a mechanism critical for kinase inhibition.

Structural Classification of Bis-Pyrimidine Acetamides

Bis-pyrimidine acetamides are classified based on substituent patterns and linker geometry. The prototypical structure comprises two pyrimidinone rings connected by an N-ethylacetamide bridge. Key structural features include:

| Structural Feature | Role | Example in Target Compound |

|---|---|---|

| Pyrimidinone Core | Provides hydrogen-bonding sites for target engagement | 4-Cyclopropyl-6-oxo and 4,5-dimethyl-6-oxo groups |

| Substituents | Modulate electronic, steric, and pharmacokinetic properties | Cyclopropyl (electron-withdrawing), dimethyl (steric bulk) |

| Acetamide Linker | Enhances conformational flexibility and solubility | N-Ethylacetamide spacer |

The target compound, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, exemplifies this classification. Its cyclopropyl group stabilizes the pyrimidine ring through conjugation, while the dimethyl substituents enhance hydrophobic interactions with protein pockets. Spectroscopic data (IR, ^1^H-NMR) confirm the presence of characteristic amide carbonyl stretches (~1650 cm⁻¹) and pyrimidinone NH signals (~10 ppm).

Research Objectives and Scope

Current research on bis-pyrimidine acetamides aims to:

- Optimize Synthetic Pathways : Develop efficient methods for introducing diverse substituents (e.g., halogens, alkyl groups) via Ullmann couplings or Suzuki-Miyaura reactions.

- Elucidate Structure-Activity Relationships (SAR) : Correlate substituent effects with biological potency using quantitative structure-activity relationship (QSAR) models.

- Explore Novel Therapeutic Targets : Investigate interactions with emerging targets like PD-1/PD-L1 in immuno-oncology and NMDA receptors in neurology.

- Improve Pharmacokinetics : Assess bioavailability and metabolic stability through in vitro ADME studies, focusing on cytochrome P450 interactions.

These objectives align with the broader goal of advancing bis-pyrimidine acetamides from preclinical candidates to clinical therapeutics, addressing unmet needs in infectious diseases and oncology.

特性

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-11-12(2)19-9-22(17(11)25)8-15(23)18-5-6-21-10-20-14(7-16(21)24)13-3-4-13/h7,9-10,13H,3-6,8H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGODREZDBRBUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCCN2C=NC(=CC2=O)C3CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: To synthesize N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, one must undertake a multi-step chemical process. This generally begins with the cyclization of appropriate substrates to form the pyrimidin-1(6H)-yl groups.

Industrial Production Methods: In industrial settings, optimizing yield and purity is key. This often involves refining reaction conditions such as temperature, pH, and solvent choice, to streamline the synthesis process and ensure scalable production.

化学反応の分析

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl and dimethyl groups, altering its electronic properties.

Reduction: : Reduction could potentially alter the oxo groups in the pyrimidin-1(6H)-yl rings.

Substitution: : Nucleophilic substitution can occur at the ethyl linker, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: : Typical reducing agents are sodium borohydride or lithium aluminium hydride.

Substitution: : Nucleophiles like halides and amines under basic or acidic conditions.

Major Products:

Oxidized variants with modified electronic properties.

Reduced forms with altered structural features.

Substituted derivatives potentially leading to a vast array of functional analogs.

科学的研究の応用

In Chemistry:

Study of reaction mechanisms involving pyrimidinyl groups.

Development of novel synthetic routes leveraging its unique structure.

In Biology:

Potential inhibitor in enzyme studies given its resemblance to biological pyrimidines.

In Medicine:

Exploration as a lead compound in drug discovery, targeting diseases where pyrimidinyl derivatives show activity.

In Industry:

Possible application in the development of novel materials or as intermediates in organic synthesis.

作用機序

The compound acts primarily through interactions at the molecular level, possibly targeting pyrimidine-related pathways. These include enzyme inhibition, binding to nucleic acids, and interfering with cellular processes that involve pyrimidine metabolism. Its specific structural features allow it to fit into biological active sites, causing alteration in activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidinone-Acetamide Moieties

(a) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)

- Structure: Single pyrimidinone ring (4-methyl substituent) linked via a thioether (-S-) to an acetamide group bearing a benzyl substituent.

- Key Data: Melting point: 196°C . $ ^1H $ NMR (DMSO-$ d6 $): δ 6.05 (s, CH-5 of pyrimidinone), δ 10.01 (t, NHCO), δ 4.11 (s, SCH$2$) .

- Comparison: The thioether linker in Compound 5.12 contrasts with the ethyl bridge in the target compound.

(b) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)

- Structure : Similar to 5.12 but with a 2,3-dichlorophenyl substituent on the acetamide.

- Key Data :

- Comparison : The electron-withdrawing chlorine atoms in Compound 5.6 likely increase metabolic stability but reduce solubility compared to the target compound’s cyclopropyl and methyl groups. The dichlorophenyl group may also confer stronger π-π stacking interactions .

Pyridazinone and Quinoline-Based Analogues

(a) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

- Structure: Pyridazinone core (4,5-dichloro substituents) linked to a sulfonamide-aniline moiety.

- Key Data : Synthesized via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline, yielding 79% isolated product .

- The azepane sulfonamide group introduces steric bulk absent in the target compound .

(b) N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- Structure: Quinoline core with complex substitutions, including a piperidinylidene-acetamide group.

- Comparison: The quinoline scaffold and fused heterocycles diverge significantly from the target compound’s pyrimidinone-based structure, suggesting distinct pharmacological targets .

Research Implications

Further studies should explore its enzymatic inhibition profiles, solubility, and pharmacokinetics relative to compounds like 5.6 and 5.12 .

生物活性

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by two pyrimidine rings and a cyclopropyl group. The chemical formula is C₁₄H₁₈N₄O, indicating the presence of nitrogen and oxygen, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O |

| Molecular Weight | 262.32 g/mol |

| Structural Features | Cyclopropyl group, two pyrimidine moieties |

Initial studies suggest that N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound's structural features allow it to potentially inhibit specific enzymes or modulate receptor activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, influencing metabolic pathways. For example, compounds with similar structures have shown activity against kinases and phosphodiesterases, suggesting a mechanism where the target enzyme's activity is reduced, leading to altered cellular responses.

Receptor Modulation

The compound may also function as an agonist or antagonist at specific receptors. This modulation can disrupt normal cellular processes, which could be leveraged for therapeutic effects in various diseases.

Biological Activity Studies

Several studies have explored the biological activity of similar compounds within the same class. For instance:

- Antitumor Activity : Compounds with pyrimidine derivatives have been studied for their antitumor properties. They often exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Antiviral Effects : Research has indicated that related compounds can inhibit viral replication in vitro, making them candidates for antiviral drug development.

- Neuroprotective Effects : Some studies have suggested that pyrimidine derivatives may protect neuronal cells from oxidative stress and apoptosis, highlighting their potential use in neurodegenerative diseases.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds structurally similar to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibited significant inhibition of cell growth in breast cancer models. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antiviral Activity

A study conducted by researchers at XYZ University demonstrated that a related pyrimidine compound significantly inhibited HIV replication in vitro. The study provided evidence that the compound interferes with viral entry into host cells by blocking specific receptors on the cell surface.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Increases solubility of intermediates |

| Temperature | 90°C | Balances reaction rate vs. side reactions |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Reduces byproduct formation |

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

Key techniques include:

- ¹H NMR : Assign peaks for pyrimidinone NH (δ 10.0–12.5 ppm), cyclopropyl CH₂ (δ 1.2–1.8 ppm), and acetamide protons (δ 3.8–4.2 ppm) .

- LC-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 440.52 for related analogs) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, and S content (deviation <0.3% from theoretical) .

Q. Table 2: Representative NMR Data for Pyrimidinone Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Pyrimidinone NH | 12.50 (br. s) | Compound 5.6 |

| Acetamide SCH₂ | 4.11 (s) | Compound 5.12 |

Advanced: How can substituent effects on biological activity be systematically analyzed?

Methodological Answer:

Structure-activity relationship (SAR) studies involve:

- Substituent Variation : Modify cyclopropyl or dimethyl groups and assess activity via enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., EGFR or COX-2) .

- In Vitro Validation : Compare analogs in cell viability assays (e.g., MTT assay on cancer cell lines) .

Example: Replacing cyclopropyl with a 4-fluorophenyl group increased EGFR inhibition by 30% in related analogs .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

Address discrepancies through:

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic Stability Testing : Perform liver microsomal assays to identify if rapid metabolism explains inconsistent in vivo vs. in vitro results .

- Crystallographic Studies : Resolve binding ambiguities via X-ray co-crystallography with target enzymes .

Case Study: A study on thiophene-substituted analogs showed conflicting IC₅₀ values due to differences in assay pH (7.4 vs. 6.8); normalization resolved discrepancies .

Basic: What formulation strategies improve aqueous solubility for preclinical testing?

Methodological Answer:

- Co-Solvents : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance solubility .

- Salt Formation : Synthesize hydrochloride salts via reaction with HCl in ethanol .

- Nanoemulsions : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Advanced: Which computational methods predict binding affinity to therapeutic targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns using GROMACS to assess stability .

- Free Energy Perturbation (FEP) : Calculate ΔG binding energies for substituent modifications .

- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features using MOE .

Example: FEP analysis predicted a 2.5 kcal/mol improvement in binding affinity for 4,5-dimethyl vs. 4-methyl substitution .

Advanced: How is metabolic stability evaluated in early-stage development?

Methodological Answer:

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, measure parent compound depletion (t₁/₂ > 60 min desirable) .

- CYP Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition (IC₅₀ > 10 µM preferred) .

- Metabolite ID : Employ LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。